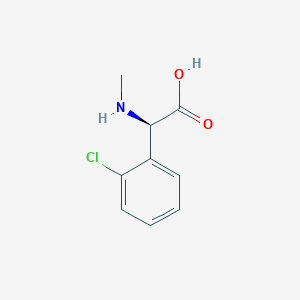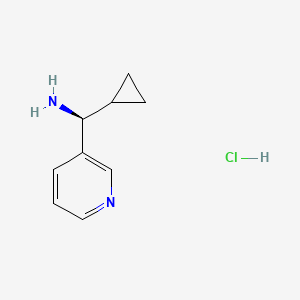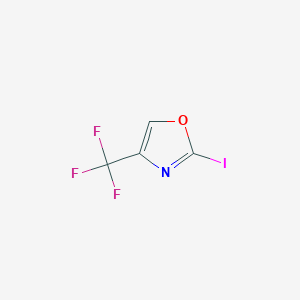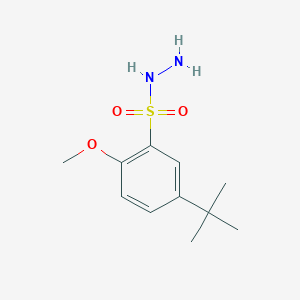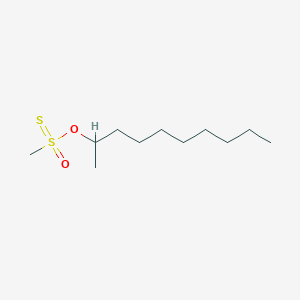
O-(Decan-2-yl) methanesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Decan-2-yl) methanesulfonothioate: is an organic compound with the molecular formula C11H24O2S2. It is a sulfonothioate ester, which is a class of compounds known for their diverse chemical reactivity and applications in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-(Decan-2-yl) methanesulfonothioate typically involves the reaction of 1-bromodecane with sodium methanethiosulfonate in dry dimethylformamide (DMF) at 60°C for 2 hours. The reaction mixture is then cooled to room temperature, and water is added. The product is extracted with ether, washed with brine, dried, and purified by flash column chromatography on silica gel using ethyl acetate-hexanes as the eluent .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: O-(Decan-2-yl) methanesulfonothioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonothioate group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation can produce a sulfone .
Aplicaciones Científicas De Investigación
Chemistry: O-(Decan-2-yl) methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used as a spin label for electron paramagnetic resonance (EPR) spectroscopy to study protein dynamics and interactions. It is particularly useful in labeling cysteine residues in proteins .
Industry: The compound finds applications in the development of specialty chemicals and materials, including surfactants and lubricants .
Mecanismo De Acción
The mechanism of action of O-(Decan-2-yl) methanesulfonothioate involves its ability to form covalent bonds with thiol groups in proteins. This interaction is utilized in EPR spectroscopy to study protein dynamics. The compound’s sulfonothioate group reacts with cysteine residues, forming a stable thioether linkage that allows for detailed analysis of protein structure and function .
Comparación Con Compuestos Similares
Decyl Methanethiosulfonate: Similar in structure but with a different alkyl chain length.
Methyl Methanethiosulfonate: A smaller analog with a methyl group instead of a decyl group.
Uniqueness: O-(Decan-2-yl) methanesulfonothioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring specific hydrophobic interactions and stability .
Propiedades
Fórmula molecular |
C11H24O2S2 |
|---|---|
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
decan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C11H24O2S2/c1-4-5-6-7-8-9-10-11(2)13-15(3,12)14/h11H,4-10H2,1-3H3 |
Clave InChI |
GWRYEPXNGOUSCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)OS(=O)(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)

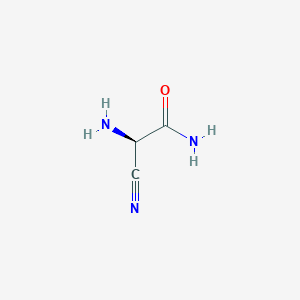
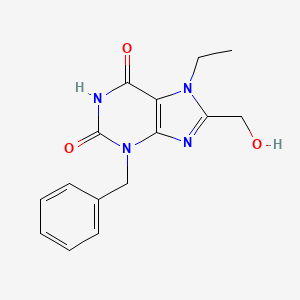


![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
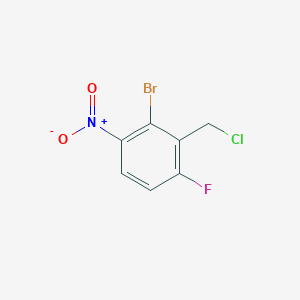
![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
